Cas no 2171730-50-8 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid)

4-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a tetrahydrofuran ring and a dimethyl-substituted side chain, offering steric and conformational control in peptide backbone modification. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis protocols. This compound is particularly valuable for introducing constrained secondary structures or modulating peptide physicochemical properties. Its synthetic utility lies in the precise incorporation of both hydrophobic character and conformational restriction, making it suitable for developing peptidomimetics or bioactive peptide analogs. The carboxylate functionality permits further derivatization or direct coupling in chain elongation steps.
4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid structure
2171730-50-8 structure
商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid
CAS番号:2171730-50-8
MF:C27H32N2O6
メガワット:480.552787780762
CID:6536317
PubChem ID:165550622

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid
    • 2171730-50-8
    • 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
    • EN300-1482824
    • インチ: 1S/C27H32N2O6/c1-16(2)12-23(25(30)29(3)24-15-34-13-22(24)26(31)32)28-27(33)35-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-24H,12-15H2,1-3H3,(H,28,33)(H,31,32)
    • InChIKey: HVEUUHCXIKUCCR-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(=O)O)C(C1)N(C)C(C(CC(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 480.22603674g/mol
  • どういたいしつりょう: 480.22603674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 751
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 105Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1482824-5.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
5g
$9769.0 2023-06-06
Enamine
EN300-1482824-5000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
5000mg
$2235.0 2023-09-28
Enamine
EN300-1482824-0.1g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
0.1g
$2963.0 2023-06-06
Enamine
EN300-1482824-100mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
100mg
$678.0 2023-09-28
Enamine
EN300-1482824-10000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
10000mg
$3315.0 2023-09-28
Enamine
EN300-1482824-1.0g
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
1g
$3368.0 2023-06-06
Enamine
EN300-1482824-2500mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
2500mg
$1509.0 2023-09-28
Enamine
EN300-1482824-50mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
50mg
$647.0 2023-09-28
Enamine
EN300-1482824-250mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
250mg
$708.0 2023-09-28
Enamine
EN300-1482824-1000mg
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,4-dimethylpentanamido]oxolane-3-carboxylic acid
2171730-50-8
1000mg
$770.0 2023-09-28

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid 関連文献

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acidに関する追加情報

Introduction to 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid (CAS No. 2171730-50-8)

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid, identified by the CAS number 2171730-50-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorinated aromatic ring and an amide functionality. The presence of these structural motifs not only contributes to its unique chemical properties but also opens up diverse possibilities for its application in drug discovery and development.

The fluorenylmethoxycarbonyl (Fmoc) group in the molecular structure of this compound is particularly noteworthy. The Fmoc moiety is widely recognized in peptide synthesis as a protective group for amino groups, ensuring selective and controlled reactions during the assembly of peptide chains. Beyond its role in peptide chemistry, the Fmoc group has been explored for its potential in enhancing the bioavailability and stability of drug molecules. Recent studies have highlighted the utility of Fmoc-containing compounds in designing novel therapeutic agents that exhibit improved pharmacokinetic profiles.

The N,4-dimethylpentanamidooxolane backbone of 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid introduces an additional layer of complexity to its chemical behavior. This moiety is known for its ability to modulate the solubility and metabolic stability of attached pharmacophores. In particular, the oxolane ring has been investigated for its potential to enhance the binding affinity and selectivity of drug candidates toward biological targets. Such structural features are critical in developing molecules that can interact efficiently with biological systems while minimizing off-target effects.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of complex molecules like 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid. Molecular modeling studies have suggested that the fluorinated aromatic ring may contribute to favorable interactions with enzymes and receptors, potentially enhancing drug efficacy. Additionally, the amide bond within the molecule could serve as a hinge region, allowing for conformational flexibility that is essential for binding to biological targets with high affinity.

In the realm of medicinal chemistry, the synthesis of analogs derived from 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,4-dimethylpentanamidooxolane-3-carboxylic acid has been a focus of research aimed at identifying novel therapeutic agents. By modifying specific functional groups or introducing new substituents, chemists can explore how these changes influence the biological activity of the molecule. For instance, replacing the Fmoc group with other protecting groups or altering the dimethylpentanamidooxolane core could lead to compounds with distinct pharmacological profiles.

The potential applications of 4-2-( {(9H-fluoren-9 -yl)methoxycarbonyl} amino) -N , 4 -dimethylpentanamidooxolane -3 -carboxylic acid extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in materials science, particularly in designing advanced polymers and coatings that exhibit enhanced durability and functionality. Furthermore, its ability to interact with biological systems suggests potential applications in biotechnology, such as serving as a scaffold for enzyme inhibition or as a precursor for bioactive peptides.

As research continues to uncover new applications for complex organic compounds like 4 -2 -(( { ( 9 H -fluorene -9 -yl ) methoxycarbonyl } amino) ) -N , 4 -dimethylpentanamidooxolane -3 -carboxylic acid, collaboration between chemists, biologists, and pharmacologists will be essential in translating these findings into tangible benefits for society. The integration of interdisciplinary approaches will drive innovation in drug discovery and materials science, leading to the development of next-generation therapeutics and materials that address pressing global challenges.

In conclusion, 4 -2 -(( { ( 9 H -fluorene -9 -yl ) methoxycarbonyl } amino) ) -N , 4 -dimethylpentanamidooxolane -3 -carboxylic acid represents a fascinating example of how intricate molecular structures can be leveraged to develop innovative solutions in pharmaceuticals and beyond. Its unique combination of functional groups and structural motifs offers a rich foundation for further exploration, promising exciting advancements in medicine and materials science.

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